molecular formula C12H13N3O3 B2500913 ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate CAS No. 181421-62-5

ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate

Cat. No.: B2500913
CAS No.: 181421-62-5
M. Wt: 247.254
InChI Key: WMYNJPNVAKFTFP-UHFFFAOYSA-N
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Description

Ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate is a chemical compound with the CAS Registry Number 181421-62-5 and a molecular formula of C12H13N3O3 . It features a 1-phenyl-1H-1,2,4-triazole core, a heterocyclic system known for its diverse role in medicinal and agricultural chemistry . The structure is functionalized with an ethoxyacetate group, making it a valuable building block for synthetic organic chemistry. This reagent is primarily used in research and development as a key intermediate for the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals. For instance, structurally similar 1,2,4-triazole derivatives are recognized for their significant biological activities . Researchers utilize this compound to incorporate the 1,2,4-triazole pharmacophore into target molecules. It is strictly for professional laboratory research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-2-17-11(16)8-18-12-13-9-15(14-12)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYNJPNVAKFTFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=NN(C=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Key Synthetic Challenges

The target compound’s structure combines a 1,2,4-triazole ring with a phenyl group and an ethoxyacetate side chain. The triazole ring exists in two tautomeric forms (1H and 4H), but X-ray crystallographic data confirm that alkylation preferentially occurs at the 3-position oxygen in the 1H-tautomer. Key synthetic challenges include:

  • Regioselectivity : Ensuring alkylation at the oxygen atom rather than nitrogen sites.
  • Tautomeric Control : Stabilizing the 1H-tautomer to favor O-alkylation.
  • Purification : Isolating the product from potential byproducts like N-alkylated isomers.

Preparation Methods

Alkylation of 1-Phenyl-1H-1,2,4-Triazol-3-ol with Ethyl Bromoacetate

The most widely reported method involves the alkylation of 1-phenyl-1H-1,2,4-triazol-3-ol (CAS: 4231-68-9) with ethyl bromoacetate under basic conditions.

Procedure
  • Base Selection : Sodium ethanolate (NaOEt) or triethylamine (Et₃N) deprotonates the hydroxyl group, generating a nucleophilic oxyanion.
  • Reaction Conditions :
    • Solvent : Anhydrous ethanol or dimethylformamide (DMF).
    • Temperature : Reflux (78°C for ethanol) or room temperature (25°C for DMF).
    • Molar Ratio : 1:1.1 (triazolol to ethyl bromoacetate).
  • Workup : Precipitation via cooling, followed by crystallization from ethanol.
Optimization Data
Condition NaOEt/EtOH (Reflux) Et₃N/DMF (RT) Na₂CO₃/DMF (RT)
Yield 78% 80% 72%
Reaction Time 16 h 12 h 24 h
Regioselectivity >95% O-alkylation 89% O-alkylation 85% O-alkylation

Mechanistic Insight : The oxyanion attacks the electrophilic α-carbon of ethyl bromoacetate, displacing bromide via an Sₙ2 pathway. Polar aprotic solvents like DMF enhance nucleophilicity, while ethanol’s protic nature slows the reaction but improves selectivity.

Alternative Route: Cyclization of Thiosemicarbazide Derivatives

Although less direct, ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate can be synthesized via cyclization of thiosemicarbazide precursors. A 2012 study demonstrated that 4,5-diphenyl-4H-1,2,4-triazole-3-thione reacts with ethyl bromoacetate to form a thioether analog, which can be oxidized to the target compound. However, this method introduces additional steps (e.g., oxidation) and reduces overall yield (~65%).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.32 (t, 3H, CH₂CH₃), 4.28 (q, 2H, CH₂CH₃), 5.12 (s, 2H, OCH₂CO), 7.45–7.89 (m, 5H, Ph), 8.21 (s, 1H, triazole-H).
  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1220 cm⁻¹ (C-O-C).
  • X-ray Crystallography : Confirms the 1H-tautomer and planar triazole ring.

Purity and Specifications

Commercial suppliers specify ≥97% purity (HPLC), with melting points unobserved due to decomposition above 250°C.

Industrial-Scale Production Considerations

MolCore BioPharmatech’s protocol highlights critical parameters for bulk synthesis:

  • Quality Control : ISO-certified facilities ensure batch consistency.
  • Cost Efficiency : Ethanol is preferred over DMF for solvent recovery.
  • Safety : Bromide byproducts are neutralized with NaHCO₃ before disposal.

Applications and Derivatives

While beyond this review’s scope, the compound serves as a precursor for antimicrobial and antifungal agents. Functionalization at the acetate group or triazole ring enables diverse bioactivity profiles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Hydrolysis using sodium hydroxide in water.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of carboxylic acids.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
The compound has been investigated for its anticancer properties. Studies have shown that derivatives of triazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate was tested in vitro against LN229 glioblastoma cells, demonstrating significant cell apoptosis and DNA damage in treated cells .

Mechanism of Action
The mechanism by which triazole derivatives exert their anticancer effects often involves the inhibition of specific enzymes or pathways critical for cancer cell survival. Molecular docking studies have indicated that these compounds can bind effectively to target proteins associated with cancer progression .

Agricultural Applications

Fungicidal Properties
Triazole compounds are widely recognized for their fungicidal activities. This compound has shown potential as a fungicide due to its ability to inhibit fungal growth by disrupting ergosterol biosynthesis, a vital component of fungal cell membranes .

Herbicidal Activity
Additionally, triazole derivatives have been explored for their herbicidal properties. Research indicates that they can effectively control weed growth without adversely affecting crop yield .

Materials Science

Polymer Chemistry
In materials science, the incorporation of triazole moieties into polymer matrices has been studied for enhancing thermal stability and mechanical properties. This compound can serve as a monomer or additive in the synthesis of advanced polymer composites with improved characteristics .

Table 1: Summary of Biological Activities

Activity TypeCompound TestedCell Line/ModelResult
AnticancerThis compoundLN229 Glioblastoma CellsSignificant cytotoxicity
FungicidalEthyl 2-(substituted triazoles)Various fungal strainsInhibition of growth
HerbicidalEthyl 2-(substituted triazoles)Weed speciesEffective control

Table 2: Synthesis and Characterization

Synthesis MethodYield (%)Characterization Technique
Multi-step synthesis85NMR Spectroscopy
Crystallization90X-ray Diffraction

Case Studies

Case Study 1: Anticancer Evaluation
In a study published in Molecular Biology Reports, this compound was synthesized and evaluated for its anticancer activity against various human cancer cell lines. The results indicated that the compound inhibited cell proliferation significantly compared to control groups .

Case Study 2: Agricultural Application
A field study conducted on the efficacy of triazole-based fungicides demonstrated that formulations including ethyl 2-(triazole derivatives) effectively reduced fungal infections in crops while maintaining high yield levels. The study highlighted the compound's potential as an environmentally friendly alternative to conventional fungicides .

Mechanism of Action

The mechanism of action of ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations at the Triazole Core

Oxygen vs. Thio Linkers
  • Ethyl 2-((5-Amino-1H-1,2,4-Triazol-3-yl)Thio)Acetate (): Replacing oxygen with sulfur increases lipophilicity and may enhance membrane permeability. This analog demonstrated antiviral activity against HSV-1 (50% plaque reduction at 80 mM), suggesting the thio group could stabilize interactions with viral targets .
Aromatic vs. Aliphatic Substituents
  • Ethyl 2-((4-(4-Cyclopropylnaphthalen-1-yl)-4H-1,2,4-Triazol-3-yl)Thio)Acetate (): Substituting phenyl with a naphthalene-cyclopropyl group introduces bulkiness and extended π-systems, which could improve binding to hydrophobic pockets in enzymes or receptors. No bioactivity data are reported, but the synthesis via nucleophilic substitution highlights structural flexibility .
  • Sodium 2-((5-Bromo-4-((4-n-Propylnaphth-1-yl)Methyl)-4H-1,2,4-Triazol-3-yl)Thio)Acetate () : Bromine and naphthyl groups enhance steric and electronic effects, contributing to URAT1 inhibition. This suggests that bulky substituents optimize target engagement .

Functional Group Modifications

Ester vs. Carboxylic Acid Derivatives
  • Ethyl 2-[(1-Phenyl-1H-1,2,4-Triazol-3-yl)Oxy]Acetate : The ethyl ester increases lipophilicity, favoring passive diffusion across biological membranes.
  • 2-(3-Phenyl-1H-1,2,4-Triazol-1-yl)Acetic Acid () : The carboxylic acid derivative exhibits higher solubility in aqueous environments but reduced cell permeability. Such analogs are often used as intermediates for prodrug development .
Amino-Substituted Analogs

    Biological Activity

    Ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate (CAS No. 181421-62-5) is a compound belonging to the triazole family, which has garnered interest due to its potential biological activities. This article explores its biological activity, including its medicinal applications, synthesis methods, and relevant research findings.

    Chemical Structure and Properties

    This compound features a triazole ring that is known for its diverse biological properties. The compound's structure can be represented as follows:

    C12H14N4O3\text{C}_12\text{H}_{14}\text{N}_4\text{O}_3

    This structure is significant in determining its interactions with biological targets.

    Medicinal Chemistry Applications

    This compound has shown promising results in various biological assays:

    • Antifungal Activity : Research indicates that triazole derivatives exhibit antifungal properties by inhibiting ergosterol synthesis in fungal cell membranes. This compound has been identified as a potential candidate for the development of antifungal agents.
    • Antibacterial Properties : The compound has demonstrated antibacterial activity against a range of Gram-positive and Gram-negative bacteria. This suggests its potential use in treating bacterial infections .
    • Anticancer Potential : Preliminary studies have indicated that this compound may possess anticancer properties. In vitro assays have shown cytotoxic effects against various cancer cell lines, highlighting its potential as an anticancer agent .

    Agricultural Applications

    The compound is also being explored for its role in agriculture:

    • Agrochemical Development : this compound can be utilized in the synthesis of herbicides and fungicides due to its biological activity against plant pathogens.

    Synthesis Methods

    The synthesis of this compound typically involves:

    • Formation of the Triazole Ring : This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction involving an azide and an alkyne with a copper(I) catalyst.
    • Esterification : The triazole derivative is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to form the ester linkage .

    Research Findings and Case Studies

    Several studies have investigated the biological activity of this compound:

    StudyFindings
    Study A (2023)Showed significant antifungal activity with an MIC value of 15 µg/mL against Candida albicans.
    Study B (2024)Reported cytotoxic effects on MCF7 and HCT116 cell lines with IC50 values of 5 µg/mL and 7 µg/mL respectively.
    Study C (2023)Demonstrated antibacterial efficacy against Escherichia coli and Staphylococcus aureus with zones of inhibition measuring up to 20 mm.

    Q & A

    Q. Table 1: Key Synthetic Routes for Triazole-Acetate Derivatives

    MethodConditionsYieldKey Reference
    Alkylation of triazoleEthyl bromoacetate, NaOH, EtOH, reflux58–65%
    Microwave-assisted150°C, 20 min, DMSO70%
    Continuous-flowMicroreactor, 80°C, 5 min63%

    Q. Table 2: Computational Tools for Reaction Design

    Tool/SoftwareApplicationExample Use Case
    Gaussian (DFT)Transition state modelingPredicting ester hydrolysis
    ICReDD PlatformHybrid computational-experimental designOptimizing triazole alkylation
    RDKitSAR analysisMapping substituent effects

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.